![molecular formula C27H32N4O5 B13729218 2-(2,6-Dioxo-3-piperidinyl)-4-[3-[4-[methyl[3-(methylamino)propyl]amino]phenyl]propoxy]isoindoline-1,3-dione](/img/structure/B13729218.png)
2-(2,6-Dioxo-3-piperidinyl)-4-[3-[4-[methyl[3-(methylamino)propyl]amino]phenyl]propoxy]isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31735709 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD31735709 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of MFCD31735709 is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. Key parameters such as reaction time, temperature, and pressure are carefully monitored and controlled.
Chemical Reactions Analysis
Types of Reactions: MFCD31735709 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
MFCD31735709 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD31735709 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The detailed mechanism includes binding to active sites, altering enzyme activity, or modulating signal transduction pathways.
Comparison with Similar Compounds
MFCD31735709 can be compared with other similar compounds based on its structure, reactivity, and applications. Some similar compounds include:
Compound A: Known for its high reactivity in oxidation reactions.
Compound B: Used in similar industrial applications but with different reaction conditions.
Compound C: Exhibits similar biological activity but with a different mechanism of action.
MFCD31735709 stands out due to its unique combination of stability, reactivity, and versatility in various applications.
Properties
Molecular Formula |
C27H32N4O5 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[4-[methyl-[3-(methylamino)propyl]amino]phenyl]propoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C27H32N4O5/c1-28-15-5-16-30(2)19-11-9-18(10-12-19)6-4-17-36-22-8-3-7-20-24(22)27(35)31(26(20)34)21-13-14-23(32)29-25(21)33/h3,7-12,21,28H,4-6,13-17H2,1-2H3,(H,29,32,33) |
InChI Key |
DYIPUJAHKFZKFO-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN(C)C1=CC=C(C=C1)CCCOC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-Fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13729135.png)
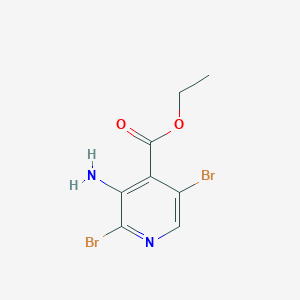
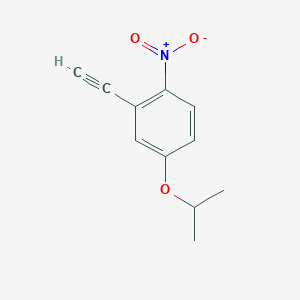
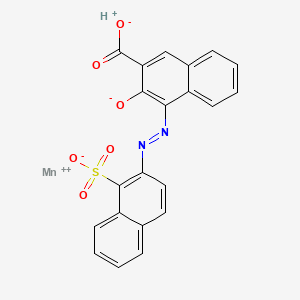
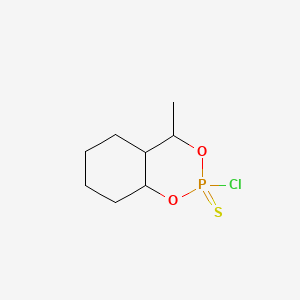
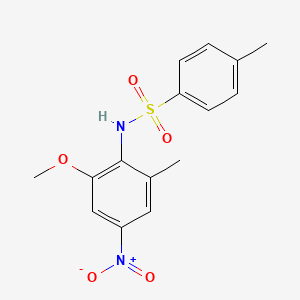
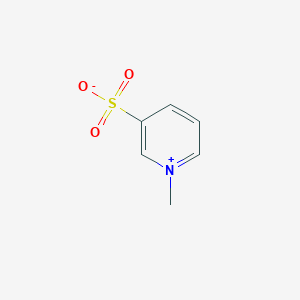
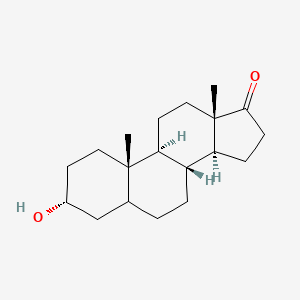
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13729172.png)
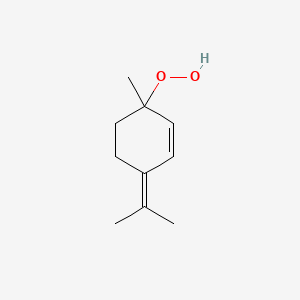
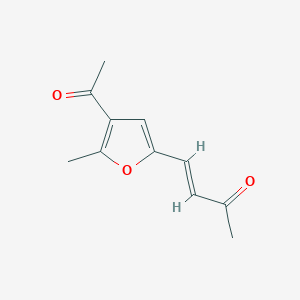
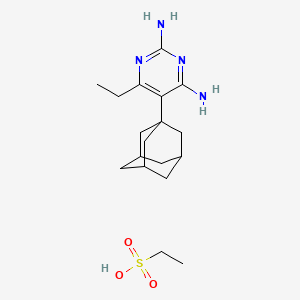
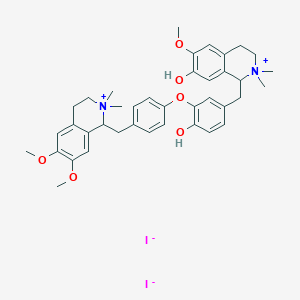
![N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B13729198.png)
